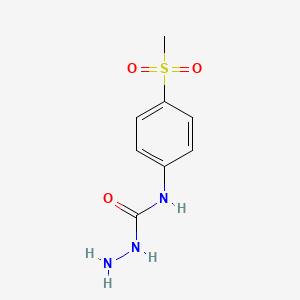

3-Amino-1-(4-methanesulfonylphenyl)urea

CAS No.: 1152712-88-3

Cat. No.: VC2555273

Molecular Formula: C8H11N3O3S

Molecular Weight: 229.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1152712-88-3 |

|---|---|

| Molecular Formula | C8H11N3O3S |

| Molecular Weight | 229.26 g/mol |

| IUPAC Name | 1-amino-3-(4-methylsulfonylphenyl)urea |

| Standard InChI | InChI=1S/C8H11N3O3S/c1-15(13,14)7-4-2-6(3-5-7)10-8(12)11-9/h2-5H,9H2,1H3,(H2,10,11,12) |

| Standard InChI Key | BKCDSMPGPRXRAU-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)C1=CC=C(C=C1)NC(=O)NN |

| Canonical SMILES | CS(=O)(=O)C1=CC=C(C=C1)NC(=O)NN |

Introduction

Chemical Identity and Structure

3-Amino-1-(4-methanesulfonylphenyl)urea is characterized by specific chemical identifiers that uniquely define its structure and properties.

Basic Identifiers

| Parameter | Information |

|---|---|

| CAS Number | 1152712-88-3 |

| Molecular Formula | C8H11N3O3S |

| Molecular Weight | 229.26 g/mol |

| IUPAC Name | 1-amino-3-(4-methylsulfonylphenyl)urea |

| Alternative Name | N-[4-(methylsulfonyl)phenyl]hydrazinecarboxamide |

Table 1: Basic chemical identifiers of 3-Amino-1-(4-methanesulfonylphenyl)urea

Structural Descriptors

| Descriptor Type | Information |

|---|---|

| SMILES | CS(=O)(=O)C1=CC=C(C=C1)NC(=O)NN |

| InChI | InChI=1S/C8H11N3O3S/c1-15(13,14)7-4-2-6(3-5-7)10-8(12)11-9/h2-5H,9H2,1H3,(H2,10,11,12) |

| InChIKey | BKCDSMPGPRXRAU-UHFFFAOYSA-N |

Table 2: Structural descriptors for digital representation

The compound features a urea group (-NH-CO-NH-) that connects an amino group (-NH2) with a 4-methanesulfonylphenyl moiety. The methanesulfonyl group (-SO2CH3) is attached at the para position of the phenyl ring, creating a distinct electronic environment that influences the compound's reactivity and potential biological interactions.

Physical Properties

Basic Physical Characteristics

| Property | Value |

|---|---|

| Physical Form | Powder |

| Color | Not specified in literature |

| Melting Point | 180-182°C |

| Solubility | Soluble in DMSO; specific solubility in other solvents not well documented |

| Storage Temperature | Room temperature (recommended) |

Table 3: Physical properties of 3-Amino-1-(4-methanesulfonylphenyl)urea

Computational Chemistry Parameters

| Parameter | Value |

|---|---|

| Topological Polar Surface Area (TPSA) | 101.29 |

| LogP | 0.0853 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 3 |

| Rotatable Bonds | 2 |

Table 4: Computed physicochemical properties relevant to drug-likeness

These parameters suggest that 3-Amino-1-(4-methanesulfonylphenyl)urea has moderate lipophilicity and hydrogen bonding capabilities, which could influence its pharmacokinetic profile if developed for therapeutic applications.

Chemical Reactivity

The reactivity of 3-Amino-1-(4-methanesulfonylphenyl)urea is influenced by its functional groups:

-

The terminal amino group (-NH2) can participate in nucleophilic reactions

-

The urea moiety (-NH-CO-NH-) can engage in hydrogen bonding and serve as both hydrogen bond donor and acceptor

-

The methanesulfonyl group (-SO2CH3) imparts electron-withdrawing properties that influence the reactivity of the attached phenyl ring

These reactive sites make the compound a potential building block for further chemical derivatization to create more complex structures with tailored properties.

Table 5: Potential pharmaceutical applications based on related compounds

Chemical Building Block

The compound's functional groups make it a versatile intermediate for synthesizing more complex molecules, particularly in medicinal chemistry programs focused on developing:

-

Heterocyclic compounds with improved drug-like properties

-

Conjugates with other pharmacophores

-

Modified urea derivatives with optimized pharmacokinetic profiles

| Classification Element | Description |

|---|---|

| GHS Pictogram | GHS07 (Exclamation mark) |

| Signal Word | Warning |

| Hazard Class | Not specified in available literature |

| Packing Group | Not specified in available literature |

Table 6: Hazard classification information

Hazard and Precautionary Statements

| Hazard Statements | Code |

|---|---|

| Harmful if swallowed | H302 |

| Harmful in contact with skin | H312 |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| Harmful if inhaled | H332 |

| May cause respiratory irritation | H335 |

Table 7: Hazard statements associated with the compound

| Precautionary Statements | Code |

|---|---|

| Avoid breathing dust/fume/gas/mist/vapors/spray | P261 |

| Wash hands thoroughly after handling | P264 |

| Do not eat, drink or smoke when using this product | P270 |

| Use only outdoors or in a well-ventilated area | P271 |

| Wear protective gloves/protective clothing/eye protection/face protection | P280 |

| IF ON SKIN: Wash with plenty of soap and water | P302+P352 |

| IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing | P304+P340 |

| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | P305+P351+P338 |

| Store in a well-ventilated place. Keep container tightly closed | P403+P233 |

| Store locked up | P405 |

| Dispose of contents/container according to local/regional/national/international regulations | P501 |

Table 8: Precautionary statements for safe handling

Research Context and Future Directions

3-Amino-1-(4-methanesulfonylphenyl)urea belongs to a broader class of compounds that have attracted interest in medicinal chemistry. The methanesulfonyl group is a common pharmacophore in many drugs, known to enhance water solubility while maintaining membrane permeability. This structural feature, combined with the urea moiety, positions this compound as a potential starting point for developing bioactive molecules.

Future research directions might include:

-

Systematic biological screening to identify specific therapeutic targets

-

Structure-activity relationship (SAR) studies through derivatization of the amino group or modification of the methanesulfonyl substituent

-

Integration into larger molecular frameworks as part of fragment-based drug design approaches

-

Investigation of potential applications in agricultural chemistry, where urea derivatives have found utility

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume